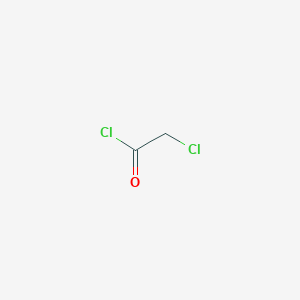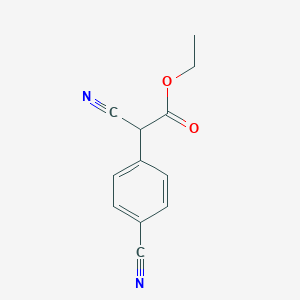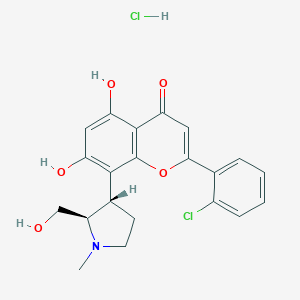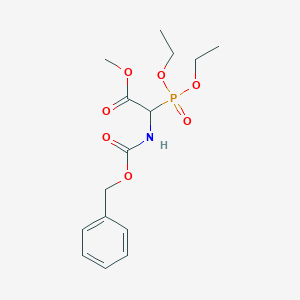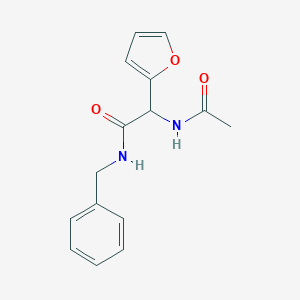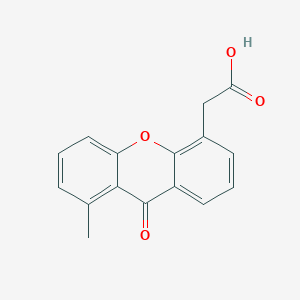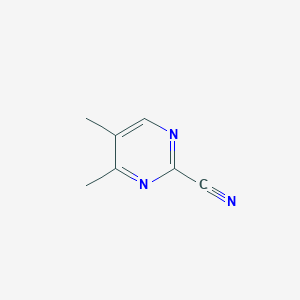
4,5-Dimethylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSI-7904 is a benzoquinazoline folate analog with antineoplastic activity. It is a noncompetitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting thymidylate synthase, OSI-7904 prevents the synthesis of thymine nucleotides, thereby hindering DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSI-7904 involves the formation of a benzoquinazoline core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:
Formation of the benzoquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional group modifications: Introduction of methyl and amino groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of OSI-7904 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Utilizing large reactors to carry out the chemical reactions.
Purification: Employing techniques such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
OSI-7904 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
Chemistry
In chemistry, OSI-7904 is used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.
Biology
In biological research, OSI-7904 is employed to investigate the mechanisms of cell division and the role of thymidylate synthase in cellular processes.
Medicine
OSI-7904 has significant applications in medicine, particularly in cancer research. It is being studied for its potential to treat various types of cancer by inhibiting DNA replication in rapidly dividing tumor cells .
Industry
In the pharmaceutical industry, OSI-7904 is used in the development of new anticancer drugs and formulations, such as liposome-encapsulated versions to improve efficacy and reduce side effects .
Mechanism of Action
OSI-7904 exerts its effects by noncompetitively binding to thymidylate synthase, inhibiting the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, a crucial step in DNA synthesis. As a result, DNA replication is halted, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used thymidylate synthase inhibitor in cancer therapy.
Raltitrexed: Another thymidylate synthase inhibitor with similar mechanisms of action.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
Uniqueness
OSI-7904 is unique due to its noncompetitive inhibition mechanism and its formulation as a liposome-encapsulated drug (OSI-7904L), which enhances its efficacy and reduces toxicity compared to other thymidylate synthase inhibitors .
Properties
IUPAC Name |
4,5-dimethylpyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFCEVEXMOUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551364 |
Source


|
| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-77-6 |
Source


|
| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
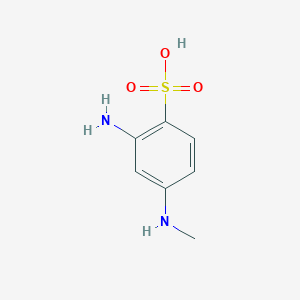
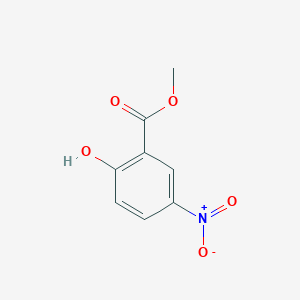
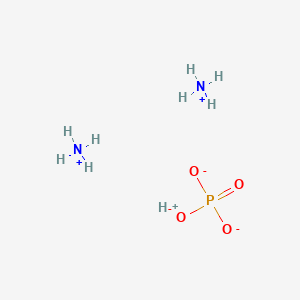
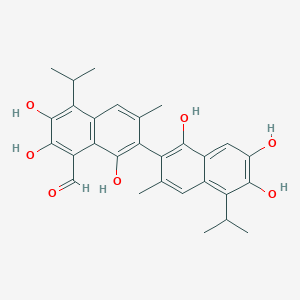
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)

